Home > Products > Screening Compounds P49769 > Denintuzumab mafodotin
Denintuzumab mafodotin - 1399672-02-6

Denintuzumab mafodotin

Catalog Number: EVT-10987286
CAS Number: 1399672-02-6
Molecular Formula: C52H83N7O13S
Molecular Weight: 1046.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Depatuxizumab/Denintuzumab mafodotin has been used in trials studying the treatment of Lymphoma, Gliosarcoma, Glioblastoma, Malignant Glioma, Squamous Cell Tumors, and Glioblastoma Multiforme.
Vorsetuzumab mafodotin is under investigation in clinical trial NCT01677390 (A Phase 1b Study of SGN-75 in Combination With Everolimus in Patients With Renal Cell Carcinoma).
Denintuzumab Mafodotin is an immunoconjugate consisting of an anti-CD19 monoclonal antibody conjugated to the auristatin derivative monomethyl auristatin F (MMAF), with potential antineoplastic activity. Upon administration of denintuzumab mafodotin, the antibody moiety targets the cell surface antigen CD19, found on a number of B-cell-derived cancers. Upon antibody/antigen binding and internalization, the immunoconjugate releases MMAF, which binds to tubulin and inhibits its polymerization. Inhibition of tubulin polymerization may result in G2/M phase arrest and tumor cell apoptosis. This causes inhibition of cell growth of CD19-expressing tumor cells. CD19, a B-cell antigen, is overexpressed by a variety of different cancer cell types.
Depatuxizumab Mafodotin is an epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon intravenous infusion, depatuxizumab mafodotin inhibits the activity of EGFR, thereby preventing EGFR-mediated signaling. This may inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase overexpressed in certain tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization.
Vorsetzumab Mafodotin is an antibody-drug conjugate (ADC) consisting of a humanized monoclonal antibody, directed against the extracellular domain of the human CD70 molecule, conjugated to the auristatin analogue monomethyl auristatin phenylalanine (MMAF), with potential antineoplastic activity. The anti-CD70 antibody moiety of vorsetuzumab mafodotin selectively binds to the extracellular domain of CD70 on tumor cell surfaces. Upon internalization, the MMAF moiety is released, binds to tubulin and inhibits its polymerization, which may result in G2/M phase arrest, tumor cell apoptosis and inhibition of cellular proliferation in tumor cells that overexpress CD70. CD70, the ligand for the costimulatory receptor CD27 and a member of the tumor necrosis factor (TNF) family, is found on the surfaces of various types of cancer cells.
Overview

Denintuzumab mafodotin is a targeted therapy classified as an antibody-drug conjugate. It specifically targets the CD19 antigen, which is predominantly expressed on B-cell malignancies, including various forms of leukemia and lymphoma. This compound combines a humanized monoclonal antibody, denintuzumab, with a potent cytotoxic agent known as monomethyl auristatin F. The primary objective of denintuzumab mafodotin is to deliver the cytotoxic agent directly to cancer cells, thereby minimizing damage to normal tissues and enhancing therapeutic efficacy.

Source and Classification

Denintuzumab mafodotin is derived from the research and development efforts of Seattle Genetics (now known as Seagen Inc.), a biopharmaceutical company focused on developing innovative cancer therapies. This compound falls under the classification of antibody-drug conjugates, which are designed to improve the specificity and efficacy of cancer treatments by linking antibodies that target specific tumor antigens to cytotoxic drugs.

Synthesis Analysis

Methods and Technical Details

The synthesis of denintuzumab mafodotin involves several key steps:

  1. Antibody Production: The humanized anti-CD19 monoclonal antibody, denintuzumab, is produced using recombinant DNA technology in mammalian cell lines.
  2. Conjugation: Monomethyl auristatin F is conjugated to the antibody using a stable linker that ensures the drug remains attached until it reaches the target cell. This process typically employs techniques such as site-specific conjugation methods or maleimide-thiol chemistry to ensure that the drug is attached at a specific site on the antibody.
  3. Purification: Following conjugation, the product undergoes purification to remove unreacted components and ensure that the final product meets quality standards for clinical use.

The technical details of this synthesis are crucial for ensuring that the resulting conjugate maintains its therapeutic properties while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

Denintuzumab mafodotin consists of two main components:

  • Monoclonal Antibody: The structure of denintuzumab includes variable regions that bind specifically to CD19, allowing for targeted delivery.
  • Cytotoxic Payload: Monomethyl auristatin F is a synthetic derivative of auristatin, known for its ability to disrupt microtubule dynamics within cells, leading to cell cycle arrest and apoptosis.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the function of denintuzumab mafodotin occurs after it binds to CD19 on B-cells:

  1. Internalization: Upon binding, the antibody-drug conjugate is internalized through endocytosis.
  2. Release of Cytotoxic Agent: Once inside the cell, lysosomal enzymes cleave the linker, releasing monomethyl auristatin F.
  3. Mechanism of Action: The released cytotoxic agent then binds to tubulin, disrupting microtubule formation and leading to cell death through apoptosis.

This sequence of reactions highlights how denintuzumab mafodotin utilizes both its targeting capability and the potency of its cytotoxic payload.

Mechanism of Action

Denintuzumab mafodotin operates through a targeted delivery system:

  1. Targeting CD19: The monoclonal antibody component binds specifically to CD19 on malignant B-cells.
  2. Cellular Uptake: Following binding, the complex is internalized into the cell.
  3. Cytotoxic Action: Monomethyl auristatin F disrupts microtubule dynamics, leading to apoptosis in targeted cells.

This mechanism allows for selective killing of cancerous cells while sparing healthy cells that do not express CD19.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Denintuzumab mafodotin is typically presented as a sterile liquid formulation.
  • Solubility: It is soluble in aqueous solutions suitable for intravenous administration.

Chemical Properties

  • Molecular Weight: Approximately 426.58 g/mol for monomethyl auristatin F; the total molecular weight of denintuzumab mafodotin varies based on the antibody structure.
  • Stability: The stability of denintuzumab mafodotin can be affected by factors such as temperature, pH, and light exposure.

These properties are critical for formulation development and storage conditions prior to clinical use.

Applications

Denintuzumab mafodotin has shown promising applications in treating various B-cell malignancies:

  • Acute Lymphoblastic Leukemia: Clinical studies have demonstrated its efficacy against pediatric acute lymphoblastic leukemia patient-derived xenografts.
  • B-cell Lymphoma: It has been evaluated in clinical trials for efficacy against B-cell lymphomas, including Burkitt lymphoma.
  • Combination Therapy: Denintuzumab mafodotin has been tested in combination with standard chemotherapy regimens, showing enhanced therapeutic effects compared to monotherapy.

Properties

CAS Number

1399672-02-6

Product Name

Denintuzumab mafodotin

IUPAC Name

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[6-[3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]hexanoyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C52H83N7O13S

Molecular Weight

1046.3 g/mol

InChI

InChI=1S/C52H83N7O13S/c1-12-32(6)45(38(71-10)27-41(61)58-25-19-22-37(58)46(72-11)33(7)47(63)54-36(52(69)70)26-34-20-15-13-16-21-34)57(9)50(66)43(30(2)3)55-48(64)44(31(4)5)56(8)40(60)23-17-14-18-24-59-42(62)28-39(49(59)65)73-29-35(53)51(67)68/h13,15-16,20-21,30-33,35-39,43-46H,12,14,17-19,22-29,53H2,1-11H3,(H,54,63)(H,55,64)(H,67,68)(H,69,70)/t32-,33+,35-,36-,37-,38+,39?,43-,44-,45-,46+/m0/s1

InChI Key

BXTJCSYMGFJEID-XMTADJHZSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SCC(C(=O)O)N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCCCCN3C(=O)CC(C3=O)SC[C@@H](C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.